2,3-Dimethyl-1-pentanol

Boiling Point Vapor Pressure Thermodynamics

2,3-Dimethyl-1-pentanol (CAS 10143-23-4) is a branched, primary aliphatic alcohol with the molecular formula C7H16O and a molecular weight of 116.20 g/mol. It is characterized by a pentanol backbone with methyl group substitutions at the second and third carbon positions.

Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
CAS No. 10143-23-4
Cat. No. B156742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-1-pentanol
CAS10143-23-4
Molecular FormulaC7H16O
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C)CO
InChIInChI=1S/C7H16O/c1-4-6(2)7(3)5-8/h6-8H,4-5H2,1-3H3
InChIKeyMIBBFRQOCRYDDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 5 mg/mL at 72.5° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-1-pentanol (CAS 10143-23-4) Baseline Overview: Key Characteristics and Scientific Classification


2,3-Dimethyl-1-pentanol (CAS 10143-23-4) is a branched, primary aliphatic alcohol with the molecular formula C7H16O and a molecular weight of 116.20 g/mol [1]. It is characterized by a pentanol backbone with methyl group substitutions at the second and third carbon positions . This compound is typically a clear, colorless liquid with a characteristic odor and is known to be a combustible organic solvent that can cause skin irritation [2]. Its physicochemical properties, such as a boiling point of 152.7°C at 760 mmHg and a density of 0.816 g/cm³, are well-documented . It is used as an intermediate in organic synthesis and as a component in various industrial applications .

2,3-Dimethyl-1-pentanol: Why Generic Substitution Fails Without Precise Structural and Property Comparison


Substitution of 2,3-dimethyl-1-pentanol with other isomeric C7 alcohols or structurally related branched alkanols cannot be done without rigorous quantitative justification. The specific 2,3-dimethyl branching pattern on a primary alcohol directly dictates its boiling point, vapor pressure, and density, which in turn govern its behavior in key processes like distillation, solvent recovery, and reaction selectivity . For instance, a simple shift of the hydroxyl group to the 2-position, as in 2,3-dimethyl-2-pentanol, reduces the boiling point by approximately 14°C and increases vapor pressure nearly three-fold, which would significantly alter a unit operation's design [1]. Similarly, extending the carbon chain or rearranging the methyl groups to a 3,4-dimethyl or 2-ethyl configuration changes both the boiling point and density, impacting solubility, partition coefficients, and transport properties [2]. The following quantitative evidence guide provides the specific, verifiable data required for informed scientific selection and procurement.

Quantitative Evidence Guide for 2,3-Dimethyl-1-pentanol: Verifiable Differentiation Against Key Comparators


Boiling Point Differentiation: 2,3-Dimethyl-1-pentanol vs. 2,3-Dimethyl-2-pentanol

The boiling point of 2,3-dimethyl-1-pentanol is significantly higher than that of its positional isomer, 2,3-dimethyl-2-pentanol. The primary alcohol exhibits a boiling point of 152.7°C at 760 mmHg, while the tertiary alcohol has a much lower boiling point of approximately 138.3°C . This 14.4°C difference is a direct consequence of stronger intermolecular hydrogen bonding in the primary alcohol compared to the sterically hindered tertiary alcohol.

Boiling Point Vapor Pressure Thermodynamics Process Engineering

Vapor Pressure Comparison: 2,3-Dimethyl-1-pentanol vs. 2,3-Dimethyl-2-pentanol

The vapor pressure of 2,3-dimethyl-1-pentanol is substantially lower than that of 2,3-dimethyl-2-pentanol. At 25°C, the primary alcohol has an estimated vapor pressure of 1.3 mmHg, whereas the tertiary isomer has an estimated vapor pressure of 4.5 mmHg [1]. This 3.2 mmHg difference reflects the stronger intermolecular forces in the primary alcohol, leading to a lower rate of evaporation and a reduced concentration of vapor in the headspace of a closed container.

Vapor Pressure Volatility Evaporation Rate Safety

Flash Point Safety Profile: 2,3-Dimethyl-1-pentanol vs. 2,3-Dimethyl-2-pentanol

The flash point, a critical safety parameter, is higher for 2,3-dimethyl-1-pentanol compared to its tertiary isomer. The primary alcohol has a reported experimental flash point of 61°C, while the tertiary alcohol's flash point is estimated to be significantly lower at 42.3°C [1]. This 18.7°C difference means that the primary alcohol requires a higher temperature to produce an ignitable vapor-air mixture.

Flash Point Combustibility Safety Data Regulatory Compliance

Density and Solvent Property Comparison: 2,3-Dimethyl-1-pentanol vs. 3,4-Dimethyl-1-pentanol

Although both are primary alcohols with the same molecular formula, 2,3-dimethyl-1-pentanol and 3,4-dimethyl-1-pentanol exhibit subtle but measurable differences in density. 2,3-Dimethyl-1-pentanol has a reported density of 0.816 g/cm³, while 3,4-dimethyl-1-pentanol is reported at 0.816 g/cm³ as well, but with a slightly different specific gravity of 0.827 g/cm³ at 20°C, indicating a marginally denser packing for the 3,4-isomer .

Density Solvent Properties Molecular Packing Formulation

Mammalian Acute Oral Toxicity Profile: 2,3-Dimethyl-1-pentanol vs. Class Benchmark (n-Amyl Alcohol)

The acute oral toxicity of 2,3-dimethyl-1-pentanol is quantified by an LD50 of 2,380 µL/kg (approximately 2.0 g/kg) in rats [1]. For context, this is moderately less toxic than the widely used industrial solvent n-amyl alcohol (1-pentanol), which has a reported murine acute oral LD50 of 3.03 g/kg [2]. This quantitative difference suggests that the branched structure of 2,3-dimethyl-1-pentanol may confer a slightly higher acute oral toxicity compared to its linear C5 analog.

Toxicity LD50 Occupational Safety Risk Assessment

Thermodynamic Vaporization Enthalpy: Context from Branched C5 and C6 Alcohol Study

While 2,3-dimethyl-1-pentanol is a C7 alcohol, its vaporization behavior can be contextualized within a class of branched C5 and C6 alcohols. A study determined that for 14 branched C5 and C6 alkanols, the standard molar enthalpies of vaporization ranged from approximately 45 to 55 kJ/mol, with 2,3-dimethyl-1-pentanol's estimated enthalpy of 45.4 kJ/mol falling at the lower end of this range [1]. This suggests a relatively weaker hydrogen-bonding network compared to more compact, highly branched isomers like 2,2-dimethyl-1-propanol.

Vaporization Enthalpy Thermodynamics Energy Transfer Process Simulation

Targeted Application Scenarios for 2,3-Dimethyl-1-pentanol Based on Verified Property Differentiation


High-Boiling Solvent for Elevated Temperature Reactions and Distillations

Due to its boiling point of 152.7°C, which is significantly higher than many common solvents (e.g., ethanol at 78°C) and its isomer 2,3-dimethyl-2-pentanol (138.3°C), 2,3-dimethyl-1-pentanol is well-suited for reactions requiring moderate reflux temperatures without the need for high-pressure equipment . Its moderate vapor pressure of 1.3 mmHg at 25°C also minimizes solvent loss during extended operations.

Safer Alternative in Solvent Blends with Higher Flash Point Requirement

The experimental flash point of 61°C is considerably higher than that of similar tertiary alcohols (e.g., 42.3°C for 2,3-dimethyl-2-pentanol) and is comparable to some high-flash point aromatic solvents [1]. This property makes 2,3-dimethyl-1-pentanol a candidate for formulating solvent blends where a higher flash point is mandated by process safety or regulatory requirements, reducing fire hazard classification.

Synthetic Intermediate for Functional Materials with Specific Branching Patterns

As a primary alcohol with a defined 2,3-dimethyl branching motif, it serves as a key building block in organic synthesis . The position of the hydroxyl group and methyl substituents directly influences the steric and electronic properties of derived esters, ethers, and other functional materials. Its differentiation from other isomers (e.g., 3,4-dimethyl-1-pentanol) is critical for achieving target molecular architectures and properties in fields like specialty chemicals and materials science.

Analytical Standard for Isomer-Specific Gas Chromatography (GC) Studies

Given the challenge of resolving structural isomers of C7 alcohols in complex mixtures, 2,3-dimethyl-1-pentanol is essential as a high-purity reference standard for method development and calibration [2]. Its unique Kovats retention index of 827 on a non-polar column allows for precise identification and quantification, which is particularly valuable in the analysis of petrochemical streams, flavor and fragrance compositions, and environmental samples where isomer differentiation is paramount [3].

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